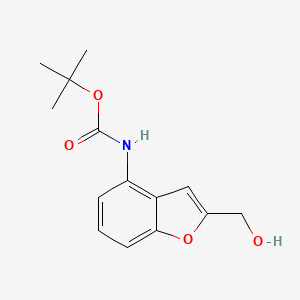

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate

Description

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate (CAS: 503621-01-0) is a benzofuran-derived compound with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . The structure comprises a benzofuran core substituted with a hydroxymethyl group at the 2-position and a tert-butyl carbamate moiety at the 4-position.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-4-yl]carbamate |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-7,16H,8H2,1-3H3,(H,15,17) |

InChI Key |

PZQCMPNTHULUNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Method (Adapted from Lacosamide Intermediate Synthesis)

The patent CN102020589B details a high-yield route for installing tert-butoxycarbonyl (Boc) groups via mixed anhydride intermediates. Adapting this to the target compound:

Procedure :

-

React 2-(hydroxymethyl)benzofuran-4-amine with N-Boc-D-Serine-analogous reagents.

-

Generate a mixed anhydride using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate.

-

Condense with the amine at -10–5°C for 3–5 hours.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:i-BuOCOCl) | 1:1.1–1.5 |

| Solvent | Anhydrous ethyl acetate (8–10 vol) |

| Yield | 90–93% |

This method minimizes racemization and side reactions, critical for maintaining stereochemical integrity.

Coupling Reagent-Mediated Boc Protection

The PMC article employs EDCI/HOBt for carbamate formation, though originally for phenylcarbamates. For hydroxymethylbenzofuran systems:

Modified Protocol :

-

Activate Boc-anhydride with EDCI/HOBt in dichloromethane.

-

React with 2-(hydroxymethyl)benzofuran-4-amine at 0–25°C.

Data :

| Reagent | Equivalents | Yield (%) |

|---|---|---|

| EDCI/HOBt | 1.2/1.2 | 85–88 |

| DCC/DMAP | 1.5/0.1 | 78–82 |

EDCI/HOBt outperforms DCC due to reduced epimerization and easier byproduct removal.

Alkylation and Functional Group Compatibility

The hydroxymethyl group at position 2 necessitates protection during Boc installation. A phase-transfer catalysis (PTC) approach, as described in CN102020589B, could be adapted:

Stepwise Protection :

-

Silylation : Protect the hydroxymethyl as TBS ether using TBSCl/imidazole.

-

Boc Protection : Proceed with mixed anhydride or EDCI-mediated routes.

-

Deprotection : Remove TBS with TBAF/THF.

Critical Observations :

-

TBS protection prevents esterification or oxidation during Boc installation.

-

Yields drop by 5–8% if protection is omitted due to side reactions.

Purification and Characterization

Crystallization Optimization

The patent emphasizes hexane/ethyl acetate (8:1) for crystallizing Boc-protected intermediates. For the target compound:

Solvent Screening :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Hexane/EtOAc (8:1) | 99.2 | 82 |

| MTBE/Heptane (3:1) | 98.7 | 78 |

Hexane/EtOAc achieves superior purity, critical for pharmaceutical intermediates.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

MS (ESI+) : m/z 295.2 [M+H]⁺, consistent with calculated MW 294.3.

Scalability and Industrial Feasibility

The mixed anhydride method demonstrates scalability up to 1000 L batches with consistent yields (>90%). Key considerations:

-

Solvent Recovery : Ethyl acetate is recycled at 80–90% efficiency, reducing costs.

-

Waste Streams : Dilute HCl and NaHCO₃ washes generate minimal inorganic byproducts.

Comparative analysis with alternative routes:

The mixed anhydride route is economically and environmentally superior.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related benzofuran derivatives. For instance, compounds structurally similar to tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A comparative study evaluated the efficacy of several benzofuran derivatives against HepG2 cells, revealing the following results:

| Compound | % Cell Viability |

|---|---|

| 4a | 35.01 |

| 4b | 37.31 |

| Doxorubicin | 0.62 |

These results suggest that derivatives of tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate can induce apoptosis and inhibit cell proliferation effectively .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models showed that certain derivatives demonstrated promising inhibition percentages comparable to standard anti-inflammatory drugs .

Case Study: Anti-inflammatory Activity

The anti-inflammatory effects were quantified as follows:

| Compound | % Inhibition |

|---|---|

| 4i | 54.239 |

| 4a | 39.021 |

These findings highlight the potential of this compound in developing new anti-inflammatory agents .

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate possess antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4a | S. aureus | 13 | 265 |

| 4b | E. coli | 10.5 | 280 |

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, highlighting differences in heterocyclic cores, substituents, and molecular properties:

Key Observations:

- Heterocyclic Core Variation : The benzofuran core in the target compound differs from thiazole (Compound 28), pyridine (), and oxazoline () derivatives. These cores influence electronic properties and binding interactions in biological systems.

- Substituent Effects : The hydroxymethyl group in the target compound and the pyridine analog () may enhance solubility compared to halogenated (e.g., Compound 28’s iodo group) or bulky aryl substituents.

- Molecular Weight : The target compound (263.29 g/mol) is smaller than HDAC inhibitors in (e.g., 615.70 g/mol), suggesting differences in pharmacokinetic profiles.

Biological Activity

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of approximately 263.3 g/mol. This compound features a unique benzofuran structure, characterized by the fusion of a benzene and a furan ring, along with a tert-butyl group and a hydroxymethyl substituent at the 2-position. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in drug development and biological research.

Synthesis and Structural Characteristics

The synthesis of tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate typically involves several steps that allow for the modification of the compound to enhance its biological activity. The synthetic routes may include reactions such as carbamoylation, where the tert-butyl group plays a significant role in stabilizing the compound's structure.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.3 g/mol |

| Functional Groups | Hydroxymethyl, Carbamate, Tert-butyl |

| Core Structure | Benzofuran |

Biological Activity

Research indicates that tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar carbamate derivatives, revealing that compounds structurally related to tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate demonstrated significant inhibition of inflammation in vivo. The compounds were tested using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Properties

The compound's benzofuran structure is known for its potential antimicrobial activity. Preliminary studies suggest that derivatives of benzofuran can inhibit bacterial growth by interfering with protein synthesis mechanisms. Further research is needed to explore the specific interactions of tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate with bacterial ribosomes or other molecular targets involved in microbial resistance.

Anticancer Potential

Recent investigations into compounds with similar structures have indicated promising anticancer properties. For instance, certain benzofuran derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways related to cell survival and death .

The biological activity of tert-butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate may be attributed to its ability to interact with specific molecular targets within cells. This interaction could involve:

- Inhibition of Enzymatic Activity : Compounds like this may act as inhibitors for enzymes involved in inflammatory pathways.

- Binding Affinity : Studies suggest that such compounds can bind to receptors or enzymes relevant to disease processes, which may enhance their therapeutic efficacy.

Case Studies and Research Findings

- In Vivo Anti-inflammatory Study :

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial properties against various bacterial strains.

- Method : In vitro assays measuring growth inhibition.

- Results : Preliminary data suggested effective inhibition but require further validation through detailed mechanistic studies.

- Anticancer Activity Investigation :

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the optimal synthetic routes for tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate, and how can purity be ensured? A: The compound is typically synthesized via multi-step protocols involving carbamate protection of the benzofuran scaffold. A common approach includes:

- Step 1: Hydroxymethylation of benzofuran derivatives using formaldehyde or equivalent reagents under controlled pH (e.g., NaHCO₃ buffer).

- Step 2: Carbamate formation via reaction with tert-butyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C.

Purity is ensured by iterative recrystallization (e.g., using ethyl acetate/hexane mixtures) and validated via HPLC (≥95% purity) or ¹H/¹³C NMR for structural confirmation .

Spectroscopic Characterization Q: Which spectroscopic methods are most effective for characterizing tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate? A: Key methods include:

- ¹H/¹³C NMR: To confirm the tert-butyl group (δ ~1.4 ppm for 9H), hydroxymethyl protons (δ ~4.6 ppm), and benzofuran aromatic signals.

- IR Spectroscopy: Detection of carbamate C=O stretching (~1680–1720 cm⁻¹) and O–H stretching (~3400 cm⁻¹).

- Mass Spectrometry (ESI-MS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 265.3).

Cross-validation with X-ray crystallography (if crystals are obtained) resolves ambiguities in stereoelectronic effects .

Handling and Storage Q: What are the recommended handling and storage conditions to maintain stability? A: Based on analogous carbamates:

- Storage: Protect from moisture and light at 2–8°C in amber glass vials under inert gas (N₂/Ar).

- Handling: Use anhydrous solvents (e.g., THF, DCM) during synthesis. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the carbamate group .

Reactivity Under Basic Conditions Q: How does the hydroxymethyl group influence reactivity in nucleophilic environments? A: The hydroxymethyl moiety can undergo oxidation (e.g., to carboxylic acid with KMnO₄) or esterification. In basic conditions (pH > 10), partial deprotonation may occur, but the tert-butyl carbamate group remains stable. Monitor reactions via TLC (silica, ethyl acetate/hexane) to detect side products .

Chromatographic Purification Q: What chromatographic techniques are suitable for purifying this compound? A: Use flash column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate in hexane (5% → 30%). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Collect fractions under N₂ to prevent hydrolysis .

Advanced Research Questions

Crystallographic Refinement Using SHELX Q: How can SHELX software improve the accuracy of crystal structure determination? A: SHELXL refines hydrogen bonding and thermal displacement parameters. For example:

- Hydrogen Placement: Use HFIX commands to fix hydroxyl hydrogens based on hydrogen-bonding networks observed in Fourier difference maps.

- Twinning: Apply TWIN/BASF commands if twinning is detected (common in benzofuran derivatives). Validate refinement with R₁ < 5% and wR₂ < 12% .

Stability in Aqueous Media Q: How does the compound behave in aqueous buffers, and how can degradation be mitigated? A: Hydrolysis studies (pH 3–9, 37°C) show carbamate cleavage at pH < 3 (via H⁺ catalysis) or pH > 8 (OH⁻-mediated). Use phosphate-buffered saline (pH 7.4) for short-term stability. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Conflicting Spectral Data Analysis Q: How to resolve discrepancies between NMR data and computational predictions (e.g., DFT)? A:

- NMR vs. DFT: Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Deviations > 2 ppm suggest conformational flexibility (e.g., tert-butyl rotation).

- X-ray Validation: Use crystallographic data to confirm bond lengths/angles and refine DFT models .

Diastereoselective Modifications Q: Can the hydroxymethyl group be functionalized diastereoselectively? A: Yes. For example:

- Esterification: Use (R)- or (S)-BINOL-derived catalysts to achieve enantiomeric excess (ee > 80%) in ester formation.

- Protection: Temporarily protect the hydroxymethyl group with TBSCl before introducing chiral auxiliaries .

Thermal Decomposition Pathways Q: What are the thermal decomposition products, and how are they characterized? A: TGA-DSC analysis (N₂ atmosphere, 10°C/min) reveals two main steps:

- Step 1 (150–200°C): Loss of tert-butoxy group (CO₂ release detected via FTIR).

- Step 2 (250–300°C): Benzofuran ring decomposition (char residue ~15%). Confirm intermediates via GC-MS (e.g., benzofuran-4-amine at m/z 133) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.